7-Hydroxyisoquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

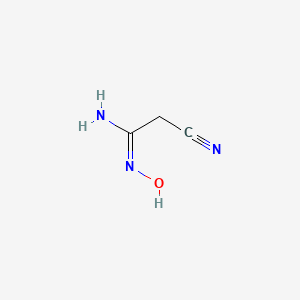

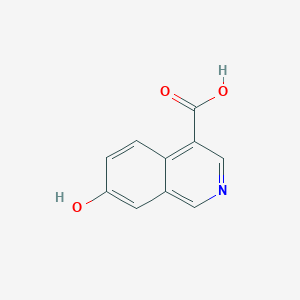

7-Hydroxyisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of 7-Hydroxyisoquinoline-4-carboxylic acid and its derivatives has been explored in various studies. For instance, a diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . Another study reported the synthesis of 7-substituted-4-hydroxyquinoline-3-carboxylic acids .Molecular Structure Analysis

The molecular structure of 7-Hydroxyisoquinoline-4-carboxylic acid is related to the structures of other isoquinoline derivatives. For example, 3D-QSAR models were established by collecting 46 multivariate-substituted 4-oxyquinazoline HDAC6 inhibitors .科学的研究の応用

Excited-State Intramolecular Proton Transfer

7-Hydroxyquinoline-8-carboxylic acid, a compound closely related to 7-Hydroxyisoquinoline-4-carboxylic acid, has been shown to undergo excited-state intramolecular double proton transfer (ESIDPT), resulting in quinolinone-like tautomer emission. This property indicates its potential application in the study of intramolecular proton relay systems and excited-state chemistry (Kuo‐Chun Tang et al., 2011).

Photolabile Protecting Groups

The synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a derivative of 7-Hydroxyquinoline, have been described for its use as a photolabile protecting group for carboxylic acids. BHQ offers greater efficiency in single photon quantum yield and sensitivity to multiphoton-induced photolysis than other caging groups, showcasing its utility in biological applications (O. Fedoryak & T. M. Dore, 2002).

Synthesis of Constrained Amino Acids

A rapid synthesis method for 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a constrained tyrosine analogue, has been developed. This synthesis demonstrates the compound's relevance in creating conformationally restricted amino acids for research and drug development (K. Verschueren et al., 1992).

Behavioral Effects in Mice

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the 7-hydroxy variant, have shown to transiently increase locomotor activity in mice, suggesting a potential physiological role for these compounds. Some derivatives have been detected as endogenous compounds in the brain, pointing to their importance in neurological studies (H. Nakagawa et al., 1996).

特性

IUPAC Name |

7-hydroxyisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-7-1-2-8-6(3-7)4-11-5-9(8)10(13)14/h1-5,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHLYYXKRIGWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxyisoquinoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(sec-butyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695208.png)

![N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide](/img/structure/B2695209.png)

![4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2695213.png)

![[3-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2695215.png)

![Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2695222.png)